4-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Description

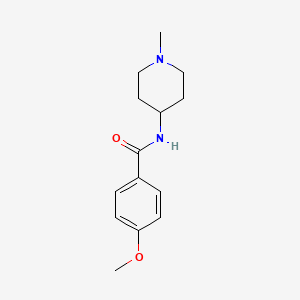

4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring linked to a 1-methylpiperidin-4-ylamine group via a carbonyl bridge. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.3474 g/mol .

NMR data (¹H and ¹³C) confirm the structural integrity of closely related compounds, such as 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, which shares the piperidine and benzamide backbone .

Properties

IUPAC Name |

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16-9-7-12(8-10-16)15-14(17)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINQLOVXHARUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350248 | |

| Record name | 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682348-15-8 | |

| Record name | 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 1-methylpiperidine. The process can be summarized as follows:

Esterification: 4-methoxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.

Amidation: The methyl ester is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Amide Hydrolysis

The amide group in 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid (under acidic conditions) or its conjugate base (under basic conditions) .

Reaction Conditions

-

Acidic : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.

-

Basic : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Products

-

Acidic hydrolysis : 4-Methoxybenzoic acid and 1-methylpiperidin-4-amine.

-

Basic hydrolysis : Sodium or potassium salt of 4-methoxybenzoic acid and 1-methylpiperidin-4-amine.

Piperidine Ring Reactions

The 1-methylpiperidin-4-yl moiety participates in reactions typical of secondary amines and cyclic amines.

Alkylation

The secondary amine can undergo alkylation with alkylating agents (e.g., methyl iodide, ethyl bromide) to form quaternary ammonium salts. This reaction is facilitated by the presence of a lone pair on the nitrogen atom.

Conditions

-

Alkyl halide (e.g., methyl iodide) in a polar aprotic solvent (e.g., acetonitrile).

-

Base (e.g., triethylamine) to deprotonate the amine.

Product

N-Substituted quaternary ammonium salt (e.g., N-ethyl derivative).

Nucleophilic Substitution

The piperidine ring can undergo nucleophilic substitution at the 4-position, though reactivity depends on the substituent’s electronic environment. For example, substitution of hydrogen with electron-withdrawing groups could activate the ring for such reactions .

Conditions

-

Nucleophile (e.g., hydroxide, alkoxide) under basic conditions.

-

High temperatures or catalytic agents (e.g., palladium catalysts).

Product

Substituted piperidine derivative (e.g., 4-hydroxy-1-methylpiperidine).

Substitution on the Benzamide Ring

The methoxy group at the 4-position and the benzamide framework influence reactivity.

Methoxy Group Substitution

Conditions

-

Electrophiles (e.g., nitronium ion, chloronium ion) in acidic conditions.

-

Catalysts (e.g., Lewis acids like AlCl₃).

Product

Ortho- or para-substituted benzamide derivatives (e.g., nitro or chloro derivatives).

Amide Functional Group Reactions

The carbonyl group in the amide participates in standard carbonyl chemistry, such as:

-

Nucleophilic Attack : Reaction with Grignard reagents or hydrides (e.g., LiAlH₄) to form alcohols or amines .

-

Coupling Reactions : Formation of bioconjugates via amide bond formation with other molecules.

Conditions

-

Reducing agents (e.g., LiAlH₄) in ether solvents.

-

Coupling agents (e.g., EDC, DCC) with appropriate nucleophiles.

Product

Carbonyl-reduced derivatives (e.g., benzyl alcohol) or coupled products (e.g., peptide linkages).

Oxidation and Reduction

The benzamide and piperidine moieties undergo oxidation and reduction depending on the functional groups present.

Oxidation

The methoxy group or piperidine ring may oxidize under strong oxidizing conditions (e.g., KMnO₄, CrO₃). For example, oxidation of the piperidine ring could yield lactams or ketones.

Conditions

-

Oxidizing agents (e.g., potassium permanganate) in acidic or basic media.

Product

Oxidized derivatives (e.g., lactam formation if ring closure occurs).

Reduction

The carbonyl group in the amide can be reduced to form amines or alcohols using hydride reagents .

Conditions

-

LiAlH₄ or NaBH₄ in polar aprotic solvents.

Product

Benzyl alcohol or amine derivatives.

Comparative Analysis of Reaction Types

| Reaction Type | Conditions | Key Reagents | Products |

|---|---|---|---|

| Amide Hydrolysis | Acidic or basic conditions | HCl/NaOH | 4-Methoxybenzoic acid + amine |

| Piperidine Alkylation | Alkyl halide, base | CH₃I, Et₃N | Quaternary ammonium salt |

| Benzamide Substitution | Electrophilic conditions | NO₂⁺, Cl⁺, Lewis acids | Ortho/para-substituted derivatives |

| Oxidation | KMnO₄, CrO₃ in acidic/basic media | KMnO₄, CrO₃ | Oxidized derivatives (e.g., lactams) |

| Reduction | LiAlH₄, NaBH₄ in ether solvents | LiAlH₄, NaBH₄ | Alcohols or amines |

Scientific Research Applications

Enzyme Inhibition

Research indicates that 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide exhibits significant enzyme inhibition properties. It has been studied for its ability to modulate various biochemical pathways through interactions with specific molecular targets. This modulation is crucial for developing therapeutic agents aimed at treating diseases where enzyme activity plays a pivotal role.

Receptor Binding

The compound has shown potential in receptor binding studies, particularly with bromodomains and kinases. Its structural similarity to other benzamide derivatives suggests that it may exhibit similar biological activities, including anti-inflammatory and anti-cancer properties. For instance, it has been investigated for its interactions with bromodomain-containing proteins, which are implicated in cancer progression .

Study on Bromodomain Inhibition

A study focused on the design of potent bromodomain inhibitors utilized structural modifications of compounds similar to 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide. The research demonstrated that methylation at specific sites was critical for maintaining binding affinity against bromodomain targets such as BRD4 . The findings suggest that derivatives of this compound could be further optimized for selective inhibition in therapeutic applications.

Dual Inhibitor Development

Another research effort aimed at developing dual inhibitors for anaplastic lymphoma kinase (ALK) and BRD4 highlighted the importance of structural modifications in enhancing selectivity and potency. The study indicated that compounds retaining elements of the piperidine structure exhibited promising results in inhibiting both targets simultaneously, suggesting potential applications in treating neuroblastoma .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide and analogous benzamide derivatives:

Key Comparisons :

Structural Variations and Pharmacological Implications :

- The piperidine moiety in the target compound and its analogs (e.g., ) is critical for interactions with central nervous system (CNS) targets, such as sigma receptors or serotonin transporters. In contrast, thiazole-containing derivatives (e.g., ) may exhibit divergent bioactivity due to heterocyclic π-stacking or metal coordination (e.g., in thiourea complexes ).

- The hydrochloride salt in improves aqueous solubility, making it preferable for in vitro assays, while the free base (target compound) may excel in membrane permeability.

Electronic and Lipophilic Properties :

- The methoxy group in all compounds enhances electron-donating effects, stabilizing the benzamide carbonyl group. However, substituents like bromo (4MNB, ) or nitro () introduce steric and electronic changes, altering binding affinities.

- logP values vary significantly: the thiazole derivative (logP = 2.66 ) is more lipophilic than the target compound, suggesting better blood-brain barrier penetration.

The target compound’s piperidine group could similarly modulate epigenetic targets but requires explicit validation. 4MNB and related halogenated analogs are often used in crystallographic studies due to their stable packing motifs, whereas the target compound’s applications remain exploratory.

Synthetic and Analytical Considerations :

- Metal complexes (e.g., Co(II), Cu(II) with thiourea-linked benzamides ) highlight the versatility of benzamide derivatives in coordination chemistry, a feature unexplored for the target compound.

- NMR data () for structurally similar compounds confirm the reliability of spectroscopic methods for characterizing these molecules.

Biological Activity

4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide can be represented as follows:

The biological activity of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide primarily involves its interaction with various molecular targets, including:

- Kinases : The compound acts as a selective inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation and mitosis. Inhibition of PLK1 leads to cell-cycle arrest and apoptosis in cancer cells while sparing normal cells .

- Cellular Receptors : It modulates signal transduction pathways by interacting with specific receptors, potentially influencing cellular responses to growth factors and hormones.

Antitumor Activity

Research indicates that 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide exhibits significant antitumor properties across various cancer cell lines. The following table summarizes its efficacy against different tumor types:

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induces apoptosis |

| A549 (Lung) | 30.00 ± 5.00 | Cell cycle arrest |

| HeLa (Cervical) | 20.50 ± 2.75 | Inhibits proliferation |

These findings suggest that the compound effectively inhibits tumor growth and induces apoptosis in a dose-dependent manner .

Case Studies

Several studies have investigated the effects of this compound in vivo:

- Study on Tumor Growth Suppression :

- Mechanistic Study :

Research Findings

Recent literature highlights various aspects of the biological activity of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide:

- Selectivity and Potency : The compound has shown selectivity towards cancer cells over normal cells, reducing off-target effects commonly associated with traditional chemotherapeutics .

- Combination Therapy Potential : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for use in combination therapies for more aggressive cancers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound is typically synthesized via coupling reactions. A common approach involves reacting 4-methoxybenzoyl chloride with 1-methylpiperidin-4-amine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., sodium carbonate). Optimization includes temperature control (reflux at 40–60°C) and purification via column chromatography (eluent: chloroform/methanol mixtures) . For scale-up, inert atmospheres and catalyst screening (e.g., triethylamine) improve yields. Reaction monitoring by TLC or HPLC ensures intermediate purity .

Q. What characterization techniques are essential for confirming the structural integrity of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while the piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~275) validate molecular weight .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .

Q. What safety protocols should be followed when handling 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., sand), ventilate the area, and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide across different studies?

- Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. microbial assays) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables.

- Target Validation : Use knockout models or siRNA to confirm specificity for suspected receptors (e.g., GPCRs or kinases) .

Q. What strategies are effective in optimizing the solubility and bioavailability of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide for in vivo studies?

- Answer :

- Co-Solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.

- Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrin complexes enhance bioavailability .

Q. What mechanistic insights have been gained regarding the interaction of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide with biological targets, and how can these be validated experimentally?

- Answer :

- Molecular Docking : Predict binding affinities to targets like serotonin receptors (5-HT₃) or acetylcholinesterase using software (e.g., AutoDock) .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd).

- Functional Assays : Measure downstream effects (e.g., cAMP levels for GPCR activation) to confirm mechanistic pathways .

Notes

- Methodological answers emphasize experimental design and validation rather than theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.